molecular formula C6H10ClNO2 B8238913 (R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride

Cat. No.: B8238913
M. Wt: 163.60 g/mol
InChI Key: CKYARWJSMYTCAT-FYZOBXCZSA-N
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Description

®-2-Amino-2-methylpent-4-ynoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of amino acids, characterized by the presence of an amino group, a methyl group, and a pent-4-ynoic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as propargyl bromide and L-alanine.

    Reaction Steps:

Industrial Production Methods

Industrial production of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including:

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification Steps: Utilizing techniques such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-methylpent-4-ynoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas and palladium on carbon.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

®-2-Amino-2-methylpent-4-ynoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-methylpent-4-ynoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-methylbutanoic acid: A structurally similar amino acid with a different side chain.

    2-Amino-2-methylpropanoic acid: Another similar compound with a different carbon chain length.

Uniqueness

®-2-Amino-2-methylpent-4-ynoic acid hydrochloride is unique due to its specific structural features, including the alkyne group and the ®-configuration, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of ®-2-Amino-2-methylpent-4-ynoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-2-methylpent-4-ynoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-3-4-6(2,7)5(8)9;/h1H,4,7H2,2H3,(H,8,9);1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYARWJSMYTCAT-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC#C)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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